ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a benzylcarbamoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base . The reaction conditions often involve the use of solvents like ethanol or ethyl acetate and catalysts such as piperidine or ammonium salts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction, ensuring high yield and purity through controlled reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-CPBA (meta-Chloroperoxybenzoic acid) in ethyl acetate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamoyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can lead to alcohols or amines.
Scientific Research Applications
ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The benzylcarbamoyl group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- ACETIC ACID BENZYLCARBAMOYL-PHENYL-METHYL ESTER
- N-(1-BENZYLCARBAMOYL-2-(4-METHOXY-PHENYL)-VINYL)-BENZAMIDE
Uniqueness
ETHYL (5Z)-5-({4-[(BENZYLCARBAMOYL)METHOXY]PHENYL}METHYLIDENE)-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the pyrrole ring and the benzylcarbamoyl group provides a distinct structural framework that can be exploited in various scientific and industrial contexts.
Properties
IUPAC Name |
ethyl (5Z)-5-[[4-[2-(benzylamino)-2-oxoethoxy]phenyl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-3-30-24(29)22-16(2)26-20(23(22)28)13-17-9-11-19(12-10-17)31-15-21(27)25-14-18-7-5-4-6-8-18/h4-13,28H,3,14-15H2,1-2H3,(H,25,27)/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQXUAMSUVKSOI-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3)N=C1C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3)/N=C1C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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